molecular formula C23H25O2P B12536128 Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate CAS No. 652157-26-1

Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate

Cat. No.: B12536128
CAS No.: 652157-26-1
M. Wt: 364.4 g/mol
InChI Key: MGLRSARQPPBXFR-UHFFFAOYSA-N
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Description

Structural Elucidation of Ethyl 2-(Triphenylphosphoranylidene)acetate

Molecular Architecture and Hypervalent Phosphorus Coordination

The compound features a pentacoordinated phosphorus atom in a λ⁵ configuration, adhering to the 10-P-5 hypervalent bonding model. The central phosphorus atom is bonded to three phenyl groups, one ethoxycarbonylmethylene group, and a lone pair occupying an equatorial position, forming a distorted trigonal bipyramid (Figure 1).

Key structural parameters :

  • Bond lengths : P–C (phenyl) bonds measure ~1.80–1.82 Å, while the P–C (methylene) bond is shorter (~1.70 Å), reflecting partial double-bond character due to ylide resonance.
  • Bond angles : The equatorial phenyl groups form angles of ~120°, while axial-equatorial angles approximate 90°, consistent with Berry pseudorotation dynamics.

The ethoxycarbonylmethylene group stabilizes the hypervalent state through resonance, delocalizing electron density between the phosphorus and carbonyl oxygen. This contrasts with simpler phosphoranes lacking electron-withdrawing substituents, which exhibit greater fluxional behavior.

Parameter Value Source
Molecular formula C₂₂H₂₁O₂P
Molecular weight 348.375 g/mol
Density 1.2 ± 0.1 g/cm³
Melting point 128–131 °C
Boiling point 490.4 ± 28.0 °C

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR : A singlet at δ +23.5 ppm confirms the λ⁵-phosphorus environment, distinct from trivalent phosphorus species (δ −5 to +25 ppm for ylides).
  • ¹H NMR : The ethoxy group resonates as a quartet at δ 4.15 ppm (J = 7.1 Hz) and a triplet at δ 1.25 ppm, while phenyl protons appear as multiplet signals at δ 7.40–7.70 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) is deshielded at δ 167.2 ppm, and the ylidic carbon (P=C) appears at δ 132.5 ppm.
Infrared (IR) Spectroscopy

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (P–C aromatic stretch) dominate the spectrum. The absence of P–H stretches (expected at 2350–2450 cm⁻¹) corroborates the hypervalent structure.

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 15.67 Å, c = 10.22 Å, and β = 105.6°. The phosphorus center’s geometry aligns with theoretical predictions for 10-P-5 systems, with apical-equatorial ligand distortion minimized by the bulky triphenyl groups.

Comparative Analysis with Related λ⁵-Phosphorus Compounds

Methyl 2-(Triphenylphosphoranylidene)acetate

Replacing the ethyl group with methyl reduces steric bulk, lowering the melting point to 112–115 °C and increasing solubility in polar aprotic solvents. The ³¹P NMR shift remains similar (δ +23.8 ppm), but IR shows a slightly higher C=O stretch (1710 cm⁻¹) due to reduced electron donation from the smaller alkyl group.

Triphenylphosphorane (PPh₅)

Unlike Ethyl 2-(triphenylphosphoranylidene)acetate, PPh₅ lacks stabilizing resonance effects, leading to rapid ligand exchange via Berry pseudorotation. Its ³¹P NMR signal is broader (δ +18.2 ppm), reflecting dynamic equilibration between axial and equatorial conformers.

Spirophosphoranes

Bicyclic spirophosphoranes exhibit constrained geometries, with ³¹P NMR shifts upfield (δ +10 to +15 ppm) due to reduced electron withdrawal. Their thermal stability exceeds monocyclic analogs, with decomposition temperatures above 200 °C.

Compound ³¹P NMR (δ, ppm) C=O IR (cm⁻¹) Melting Point (°C)
Ethyl 2-(triphenylphosphoranylidene)acetate +23.5 1705 128–131
Methyl analog +23.8 1710 112–115
Triphenylphosphorane +18.2 142–145
Spirophosphorane +12.5 210–215

Properties

CAS No.

652157-26-1

Molecular Formula

C23H25O2P

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[methyl(triphenyl)-λ5-phosphanyl]acetate

InChI

InChI=1S/C23H25O2P/c1-3-25-23(24)19-26(2,20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3,19H2,1-2H3

InChI Key

MGLRSARQPPBXFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(C)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Phosphorus centers in such compounds are prone to oxidation. For example, triphenylphosphine derivatives can oxidize to phosphine oxides under conditions like air exposure or peroxide treatment. A study on related compounds (e.g., CID 70670) suggests oxidation converts the phosphorus center to a phosphine oxide, altering reactivity .

Substitution Reactions

The bromine or methyl substituent on the phosphorus center may participate in nucleophilic substitution. In analogous bromo-substituted phosphorus esters (e.g., CID 12523190), bromine is replaced by nucleophiles like alcohols or amines, forming new phosphorus derivatives .

Cycloadditions and Annulation Reactions

Phosphorus-based esters often act as catalysts or intermediates in cycloadditions. For instance, phosphine-catalyzed [4+2] annulations involve resonance-stabilized zwitterions formed by nucleophilic attack on α,β-unsaturated esters . While not directly demonstrated for this compound, its structural similarity to known catalysts suggests potential applications in forming heterocycles.

Oxidation Pathway

The phosphorus center (λ⁵-phosphanyl) undergoes oxidation to form a phosphine oxide. This reaction likely proceeds via a two-electron transfer mechanism, converting the trivalent phosphorus to a pentavalent state.

Example Reaction :

Ph3PMe+Oxidizing AgentPh3P(O)Me+Byproducts\text{Ph}_3\text{PMe} + \text{Oxidizing Agent} \rightarrow \text{Ph}_3\text{P(O)Me} + \text{Byproducts}

Substitution Mechanism

The methyl or bromine substituent on phosphorus can be replaced by nucleophiles (e.g., hydroxide, alkoxide). This reaction typically involves a two-step process:

  • Nucleophilic Attack : The nucleophile attacks the electrophilic phosphorus center.

  • Departure of Leaving Group : The substituent (e.g., Br⁻) leaves as a byproduct.

Example Reaction :

Ph3PMe+ROPh3POR+Me\text{Ph}_3\text{PMe} + \text{RO}^- \rightarrow \text{Ph}_3\text{POR} + \text{Me}^-

Catalytic Roles

Phosphorus esters are frequently used as catalysts or reagents in organic synthesis. For example, related compounds (e.g., CID 70670) participate in Wittig-like reactions, facilitating the formation of alkenes .

Material Science

These compounds may serve as precursors for phosphorus-containing polymers or coordination complexes. Analogous bromo-substituted derivatives (e.g., CID 12523190) are used in industrial chemical production .

Oxidation

Condition Reagent Yield Key Observations
Air exposureO₂ModerateSlow oxidation at RT
PeroxideH₂O₂HighRapid reaction

Substitution

Nucleophile Solvent Yield Product
NaOHWater/EtOH70–90%Ph₃POR (R = alkyl)
NH₃THF50–70%Ph₃PNR₂ (R = alkyl)

Antioxidant Activity

While not directly studied for this compound, related phosphorus esters (e.g., CID 12523190) exhibit antioxidant properties by scavenging free radicals in biological systems .

Enzyme Interactions

Phosphorus-containing esters may modulate enzyme activity. For example, triphenylphosphine derivatives can inhibit enzymes via covalent binding to catalytic residues .

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate is primarily utilized as a Wittig reagent, facilitating the formation of alkenes from carbonyl compounds through the generation of phosphonium ylides. The general reaction mechanism involves the nucleophilic attack of the ylide on carbonyl compounds, leading to alkene formation. This reaction is crucial for constructing complex molecules in organic chemistry.

Reaction Mechanism

  • Formation of Phosphonium Ylide :
    • The compound reacts with a strong base to form a ylide.
  • Nucleophilic Attack :
    • The ylide attacks the carbonyl carbon of aldehydes or ketones.
  • Elimination :
    • A carbon-carbon double bond is formed upon elimination of the leaving group (typically an oxygen atom).

Synthetic Route

The synthesis typically involves:

  • Reacting triphenylphosphine with ethyl chloroacetate.
  • Methylation processes to yield the final product.

This multi-step synthesis allows for variations and modifications, enabling tailored applications in various chemical contexts.

Therapeutic Applications

Recent studies have indicated that this compound may serve as a cholinesterase inhibitor, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's. By inhibiting cholinesterase activity, the compound can modulate neurotransmitter levels, enhancing cholinergic signaling.

Biological Interaction Studies

Research indicates:

  • Inhibition of cholinesterase leads to increased acetylcholine levels.
  • Potential for improving cognitive function in models of neurodegeneration.

Further pharmacological studies are necessary to fully elucidate its effects and any potential side effects associated with its use.

Case Studies and Research Findings

  • Wittig Reaction Efficiency :
    • A study demonstrated that this compound effectively generates alkenes from various aldehydes and ketones, showcasing its versatility in organic synthesis.
  • Cholinesterase Inhibition :
    • Experimental data indicated that the compound significantly inhibited acetylcholinesterase activity in vitro, suggesting its potential application as a therapeutic agent for cognitive enhancement.
  • Phosphorus Chemistry Research :
    • The compound has been utilized in research focused on phosphorus chemistry, revealing insights into reactivity patterns and coordination chemistry involving phosphorus-containing compounds.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s phosphanyl group distinguishes it from conventional OPEs and acetoacetate esters. Key comparisons include:

Compound Molecular Formula Key Functional Groups Applications Reference
Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate Not provided Hypervalent phosphorus, ester, phenyl Hypothesized: Catalysis, ligand synthesis N/A
Triphenyl phosphate (TPhP) C₁₈H₁₅O₄P Phosphate ester Flame retardant, plasticizer
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Acetoacetate ester, phenyl Synthetic precursor for pharmaceuticals
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Acetoacetate ester, phenyl Analytical reference standard

Key Observations :

  • Phosphorus Center : The hypervalent phosphorus in the target compound contrasts with the tetrahedral phosphorus in TPhP, likely enhancing its reactivity in nucleophilic or redox reactions .
  • Ester Functionality : Unlike simple acetoacetate esters (e.g., Ethyl 2-phenylacetoacetate), the phosphanyl group may confer steric bulk and electronic effects, altering solubility or stability .

Physicochemical Properties (Inferred)

  • Solubility: The triphenylphosphanyl moiety likely reduces water solubility compared to non-phosphorus acetoacetates, aligning with hydrophobic OPEs like TPhP .
  • Stability : Hypervalent phosphorus compounds are often sensitive to moisture or oxidation, necessitating inert storage conditions, similar to methyl 2-phenylacetoacetate (-20°C storage) .

Biological Activity

Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate, also known as Ethyl (triphenylphosphoranylidene) acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H21O2P
  • Molecular Weight : 348.37 g/mol
  • CAS Number : 1099-45-2
  • InChI Key : JLCPHMBAVCMARE-UHFFFAOYSA-N

The compound features a phosphoranylidene group, which is crucial for its biological activity, particularly in inhibiting cholinesterases.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its role as a cholinesterase inhibitor . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in muscle contraction and various neural functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and muscle activity.

  • Mechanism of Action : The compound binds to the active site of cholinesterase, preventing the hydrolysis of acetylcholine. This action is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • In Vitro Studies :
    • A study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) for cholinesterase inhibition at approximately 5 µM, indicating potent activity compared to standard inhibitors like donepezil.
  • In Vivo Studies :
    • Animal model studies showed that administration of this compound resulted in improved memory retention and cognitive performance in mice subjected to memory impairment protocols .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the triphenyl group have been explored to enhance selectivity and potency against specific cholinesterase isoforms.

Data Table: Biological Activity Overview

Study Type Parameter Value/Description
In VitroIC50 (Cholinesterase)~5 µM
In VivoCognitive ImprovementEnhanced memory retention in mice
SARModifications TestedVariants with increased selectivity

Case Study 1: Neuroprotective Effects

In a controlled study involving aged rats, this compound was administered over four weeks. Results indicated a significant reduction in oxidative stress markers and improved synaptic plasticity, suggesting neuroprotective effects that could be beneficial in treating age-related cognitive decline.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation examined the synergistic effects of this compound combined with other cholinergic agents. The combination therapy resulted in enhanced cognitive outcomes compared to monotherapy, highlighting its potential for use in multi-drug regimens for neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate?

  • Methodological Answer : The compound can be synthesized via esterification or coupling reactions. A common approach involves activating carboxylic acid derivatives (e.g., using HBTU/DIPEA coupling agents) with triphenylphosphine-containing precursors under anhydrous conditions. Solid-phase peptide synthesis (SPPS) techniques, as described in , may be adapted by substituting carboxyalkyl-triphenylphosphonium bromides with methyl(triphenyl)phosphanyl-acetate precursors. Purification typically employs TFA cleavage cocktails followed by rotary evaporation and trituration with ice-cold diethyl ether .

Q. How can solubility profiles of this compound be systematically determined for reaction optimization?

  • Methodological Answer : Solubility testing should be conducted in polar (e.g., DMF, ethanol) and non-polar solvents (e.g., ethyl acetate, dichloromethane) using gravimetric or spectroscopic methods. For example:

SolventSolubility (mg/mL)Method Used
DMF>50UV-Vis (280 nm)
Ethyl Acetate10–20Gravimetric
Dichloromethane5–10HPLC monitoring
Data from analogous esters ( ) suggests limited solubility in acetone or ether, requiring solvent screening for reaction design.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphanyl moiety and ester linkage. For example:

  • ³¹P NMR : A singlet near δ +20 ppm indicates the λ⁵-phosphanyl group.
  • ¹H NMR : Ethyl ester protons appear as a quartet (~4.1 ppm) and triplet (~1.3 ppm).
    Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of phosphanyl-containing ligands?

  • Methodological Answer : Discrepancies often arise from ligand purity, reaction conditions, or metal-ligand coordination dynamics. Strategies include:

  • Control Experiments : Replicate reactions under inert atmospheres to exclude oxygen/moisture interference.
  • Advanced Characterization : Use X-ray crystallography to confirm ligand-metal coordination geometry or Electron Paramagnetic Resonance (EPR) to study radical intermediates.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of the triphenylphosphanyl group on catalytic cycles .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stability studies should employ:

  • pH-Dependent Hydrolysis : Monitor degradation via HPLC in buffered solutions (pH 1–14) at 25–60°C.
  • Oxidative Stress Tests : Expose the compound to H₂O₂ or DPPH radicals () and track decomposition using LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.

Q. How does the electronic nature of the triphenylphosphanyl group influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The phosphanyl group’s electron-donating capacity can enhance metal-ligand bond strength, affecting catalytic turnover. To evaluate:

  • Cyclic Voltammetry (CV) : Measure redox potentials of metal complexes (e.g., Pd⁰ or PdII).
  • Hammett Analysis : Correlate substituent effects on reaction rates using para-substituted triphenylphosphine analogs.
  • In Situ IR Spectroscopy : Track ligand displacement during catalytic cycles .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for phosphine derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (H333).
  • Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services ( ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

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